![molecular formula C19H31NO B2976742 (4E)-N-(furan-2-ylmethyl)-2,2,5,9-tetramethyldeca-4,8-dien-1-amine CAS No. 326011-28-3](/img/structure/B2976742.png)
(4E)-N-(furan-2-ylmethyl)-2,2,5,9-tetramethyldeca-4,8-dien-1-amine
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Overview
Description
Scientific Research Applications
Novel Routes to Pyrroles and Pyrrol-1-ylacetates
Friedrich et al. (2002) explored a novel synthesis pathway for 1,2,4-trisubstituted pyrroles using 2-(acylmethylene)propanediol diacetates, which react with primary amines to yield these compounds. This research extends the scope of known furan syntheses, demonstrating the versatility of furan derivatives in synthesizing complex heterocyclic compounds (Friedrich, Wächtler, & Meijere, 2002).
Spectrophotofluorometric Analysis of Drugs
Sterling and Haney (1974) investigated the use of 4-phenylspiro[furan-2(3H), 1′-phthalan]-3,3′-dione (fluorescamine) for determining primary aromatic amino substituents in drugs. This study highlights the potential of furan derivatives in analytical chemistry for drug analysis (Sterling & Haney, 1974).
Furan-based Poly(esteramide)s
Triki et al. (2013) synthesized polyesteramides based on biobased diesters and explored their properties. This research underlines the application of furan derivatives in developing biodegradable polymers, contributing to sustainable materials science (Triki, Abid, Tessier, Abid, Gharbi, & Fradet, 2013).
Synthetic Transition to Tetrazole Derivatives
Szulczyk et al. (2021) synthesized novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, evaluating their antibacterial and antimycobacterial activities. This study exemplifies the therapeutic potential of furan derivatives in medicinal chemistry (Szulczyk, Bielenica, Roszkowski, Dobrowolski, Olejarz, Kmiecik, Podsiad, & Struga, 2021).
Reductive Amination of Carbonyl Compounds
Komanoya et al. (2017) developed a selective synthesis of primary amines via reductive amination, utilizing ruthenium nanoparticles. Their work contributes to the field of catalysis, showing the efficiency of furan derivatives in synthesizing primary amines without undesired byproducts (Komanoya, Kinemura, Kita, Kamata, & Hara, 2017).
Safety and Hazards
properties
IUPAC Name |
(4E)-N-(furan-2-ylmethyl)-2,2,5,9-tetramethyldeca-4,8-dien-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-16(2)8-6-9-17(3)11-12-19(4,5)15-20-14-18-10-7-13-21-18/h7-8,10-11,13,20H,6,9,12,14-15H2,1-5H3/b17-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZWDYRSEKOOGL-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC(C)(C)CNCC1=CC=CO1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC(C)(C)CNCC1=CC=CO1)/C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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